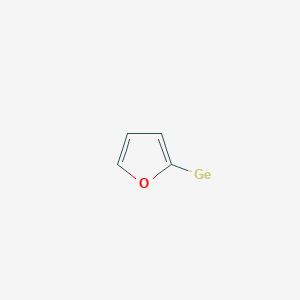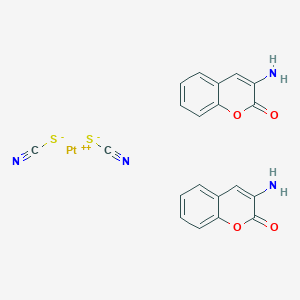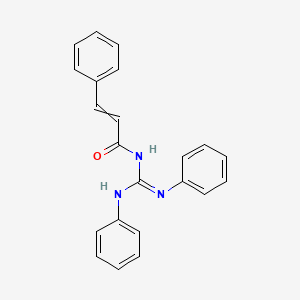![molecular formula C18H20N2O2 B14439519 N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea CAS No. 80030-45-1](/img/structure/B14439519.png)
N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea is an organic compound characterized by its unique structure, which includes a urea moiety linked to a phenylprop-2-en-1-yl group through an ether bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea typically involves the reaction of N,N-dimethylurea with 4-[(3-phenylprop-2-en-1-yl)oxy]phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Amines, alcohols
Substitution: Various urea derivatives
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}carbamate: Similar structure but with a carbamate group instead of the urea moiety.
Uniqueness
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
80030-45-1 |
|---|---|
Molekularformel |
C18H20N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1,1-dimethyl-3-[4-(3-phenylprop-2-enoxy)phenyl]urea |
InChI |
InChI=1S/C18H20N2O2/c1-20(2)18(21)19-16-10-12-17(13-11-16)22-14-6-9-15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
PGDQAPFTMKUGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OCC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



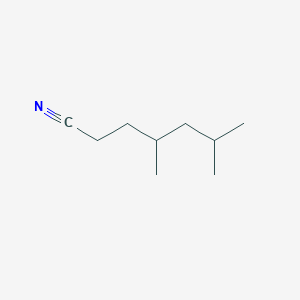
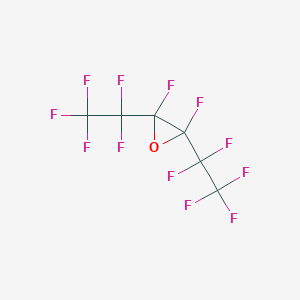
![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)

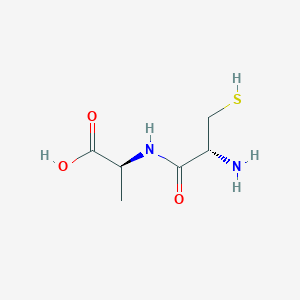
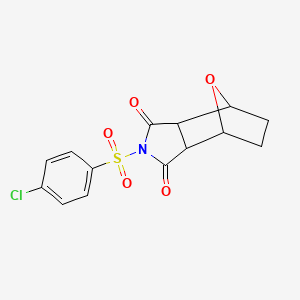
![2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14439490.png)
